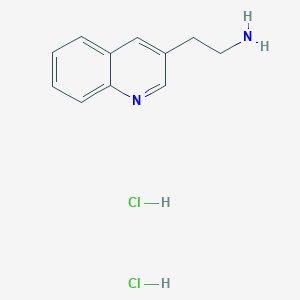

2-(Quinolin-3-yl)ethan-1-amine dihydrochloride

Description

2-(Quinolin-3-yl)ethan-1-amine dihydrochloride is a quinoline-derived amine salt characterized by a two-carbon ethylamine chain attached to the 3-position of the quinoline heterocycle, with two hydrochloride counterions. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Quinoline derivatives are widely studied for their antimicrobial, anticancer, and receptor-binding properties. The ethylamine side chain in this compound may facilitate interactions with biological targets, such as enzymes or receptors, while the hydrochloride salt improves bioavailability.

Properties

IUPAC Name |

2-quinolin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9;;/h1-4,7-8H,5-6,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPVFVYTTCNTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine under specific conditions. One common method includes the following steps:

Starting Material: Quinoline is used as the starting material.

Reaction with Ethylamine: Quinoline is reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C).

Formation of Intermediate: The reaction forms an intermediate compound, which is then further reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile in reactions with electrophiles. For example:

-

Epoxide Ring-Opening : Reacts with epoxides (e.g., (R)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline) under mild conditions (room temperature, ethanol solvent) to form β-amino alcohols. This reaction retains stereochemistry, producing enantiomerically pure products .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxide derivatives | RT, ethanol | β-amino alcohol derivatives | 60-85% |

Oxidation Reactions

The primary amine undergoes oxidation, though the dihydrochloride form may require deprotonation for reactivity:

-

Formation of Nitro Compounds : Treatment with strong oxidizing agents (e.g., KMnO₄ in acidic conditions) converts the amine to a nitro group.

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Acidic, 60°C | 2-(Quinolin-3-yl)nitroethane | Requires free amine |

Reduction Reactions

The quinoline ring can be hydrogenated under catalytic conditions:

-

Ring Hydrogenation : Palladium-catalyzed hydrogenation reduces the aromatic quinoline to a tetrahydroquinoline derivative, enhancing solubility .

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂, Pd/C | 50 psi, ethanol | 2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethanamine | >90% |

Condensation Reactions

Participates in Schiff base formation and Mannich reactions:

-

Schiff Base Synthesis : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines.

-

Mannich Reaction : Combines with ketones and formaldehyde to yield β-amino ketones, useful in alkaloid synthesis.

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Schiff Base Formation | Benzaldehyde | Reflux, ethanol | N-Benzylidene derivative | 75% | |

| Mannich Reaction | Acetone, formaldehyde | RT, dioxane | β-Amino ketone | 65% |

Acylation Reactions

The amine reacts with acylating agents to form amides:

-

Acetylation : Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) yields N-acetyl derivatives .

| Reagent | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| Acetyl chloride, Et₃N | 0°C, DCM | N-Acetyl-2-(quinolin-3-yl)ethanamine | >95% |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Quinazoline Formation : Reacts with nitriles under acidic conditions to form fused quinazoline derivatives, which exhibit anti

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride stems from its structural similarity to other biologically active quinoline derivatives. Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that quinoline derivatives can possess significant antibacterial properties. For instance, certain analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL for specific strains like E. coli .

- Anticancer Properties : Quinoline derivatives are also being investigated for their potential in cancer treatment. The ability of these compounds to inhibit specific cellular pathways involved in tumor growth is an active area of research .

- Neuroprotective Effects : There is emerging evidence suggesting that quinoline-based compounds could serve as multi-targeted agents for neurodegenerative diseases such as Alzheimer’s disease. Compounds designed from quinoline structures have been shown to inhibit key enzymes related to the pathology of these diseases .

Synthesis and Chemical Behavior

The synthesis of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride typically involves several steps that optimize yield and purity. The compound can be synthesized through various chemical reactions, including:

- Vilsmeier-Haack Formylation : This method has been used to introduce functional groups onto the quinoline ring, enhancing its reactivity and biological activity .

- Condensation Reactions : These reactions allow for the formation of more complex structures by linking the quinoline moiety with other functional groups, which can further augment its pharmacological properties .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride is crucial for optimizing its biological activity. The following table summarizes some related compounds and their respective activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminoquinoline | Quinoline core with an amino group | Antimicrobial, anticancer |

| Quinoline-4-carboxylic acid | Carboxylic acid functional group | Anti-inflammatory |

| Indole-3-acetic acid | Indole ring structure | Plant growth regulator |

| 5-Methylquinoline | Methyl group on quinoline | Antimicrobial |

The dual functionality of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride enhances its potential as a lead compound in drug development compared to other compounds that contain only one of these moieties .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride:

- Antibacterial Activity Study : A recent study evaluated the antibacterial properties of various quinoline derivatives, including 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride, demonstrating significant activity against E. coli and Staphylococcus aureus with MIC values comparable to established antibiotics .

- Neuroprotective Agent Development : Research focused on synthesizing new hybrid compounds based on the quinoline structure has shown promise in developing agents for Alzheimer’s disease treatment. These compounds were evaluated for their ability to cross the blood-brain barrier and inhibit cholinesterases .

- Cancer Therapeutics : Investigations into the anticancer properties of quinoline derivatives revealed that modifications at specific positions on the quinoline ring could enhance cytotoxicity against various cancer cell lines, indicating a pathway for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inhibiting certain enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride with structurally related dihydrochloride salts:

*Estimated molecular weight based on analogous quinoline derivatives.

Key Observations:

- Core Heterocycle: The quinoline-based compounds (e.g., entries 1, 4, and 5) exhibit aromatic nitrogen-containing rings, which contrast with pyridine (entry 3) or pyrimidine (entry 2) cores. These differences influence electronic properties and binding affinities.

- Chlorine substitution in entry 3 enhances electrophilicity.

- Chain Length : The ethylamine chain in the target compound may offer greater conformational flexibility compared to methylamine derivatives (entry 5).

Biological Activity

2-(Quinolin-3-yl)ethan-1-amine dihydrochloride is a compound characterized by its unique quinoline structure, which is known for conferring various biological activities. The molecular formula indicates the presence of two hydrochloride groups, enhancing its solubility and bioavailability. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Biological Activities

The biological activities of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride are primarily attributed to its structural features, particularly the quinoline moiety. Research has shown that compounds with similar structures exhibit diverse pharmacological effects, including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antimalarial

- Antihistamine

These activities position the compound as a candidate for further pharmacological studies aimed at drug development .

The mechanism of action of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride involves interaction with various biological targets, including enzymes and receptors. Studies indicate that quinoline derivatives can act as inhibitors of key pathways involved in cancer progression and inflammation . For instance, some derivatives have been shown to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various quinoline derivatives, including 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride, against several cancer cell lines. The results indicated significant growth inhibition in MDA-MB-231 breast cancer cells at concentrations ranging from 10 µM to 25 µM. The following table summarizes the growth inhibitory potency observed:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 2-(Quinolin-3-yl)ethan-1-aminedihydrochloride | MDA-MB-231 | 15 |

| PC-3 | 10 | |

| MRC-5 | >82 |

The GI50 values represent the concentration required to inhibit cell growth by 50% after 72 hours of exposure .

Structure Activity Relationship (SAR)

The structure activity relationship studies have demonstrated that modifications on the quinoline ring can significantly alter biological activity. For example, adding specific functional groups can enhance binding affinity to target proteins or improve selectivity against cancer cell lines .

Synthesis and Applications

The synthesis of 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride typically involves multiple steps that optimize yield and purity. The compound's versatility allows it to be utilized in various fields, including:

- Pharmaceuticals : As a potential drug candidate for treating cancer and infectious diseases.

- Agriculture : Investigated for its role as a plant growth regulator due to its biochemical properties.

Q & A

Q. What are the standard synthetic routes for 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step synthesis starting from quinoline derivatives. For example, a condensation reaction between quinoline-3-carbaldehyde and nitroethane under basic conditions yields intermediates like 3-(quinolin-3-yl)propan-1-one. Subsequent reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions produces the primary amine, followed by dihydrochloride salt formation using HCl . Optimization includes adjusting stoichiometry, reaction time, and temperature. For instance, LiAlH₄ in tetrahydrofuran (THF) at 0–5°C minimizes side reactions. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the quinoline backbone and ethylamine chain.

- HPLC with UV detection (λ ~254 nm) for purity assessment (>95% recommended).

- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Elemental analysis (C, H, N, Cl) to validate stoichiometry.

- X-ray crystallography (if crystalline) for absolute configuration confirmation, refined using maximum-likelihood methods to resolve phase ambiguities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential HCl vapor release .

- Waste Management : Segregate aqueous acidic waste from organic solvents. Neutralize with sodium bicarbonate before disposal, adhering to institutional guidelines .

- Emergency Procedures : For skin contact, rinse immediately with water (15+ minutes) and seek medical attention. Use eyewash stations for ocular exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer : Contradictions may arise from tautomerism, residual solvents, or impurities. Strategies include:

- Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomers).

- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations.

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted quinoline derivatives) to identify overlapping signals.

- DFT Calculations : Compare experimental and computed chemical shifts to validate assignments .

Q. What strategies improve yield in dihydrochloride salt formation?

- Methodological Answer :

- pH Control : Maintain acidic conditions (pH <2) during salt precipitation. Use concentrated HCl in a 2:1 molar ratio to ensure complete protonation of the amine .

- Solvent Selection : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance solubility and crystallization.

- Crystallization Techniques : Slow cooling (0.5°C/min) or vapor diffusion (diethyl ether) improves crystal quality and yield.

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with substituted quinolines (e.g., electron-withdrawing groups at C-2) to assess receptor binding affinity .

- Biological Assays :

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization.

- Cellular Uptake : Radiolabel the ethylamine chain (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers.

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins like PI3Kδ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.